molecular formula C17H13ClO3 B15062325 6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-1-benzopyran-4-one CAS No. 88952-82-3

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-1-benzopyran-4-one

Cat. No.: B15062325
CAS No.: 88952-82-3
M. Wt: 300.7 g/mol
InChI Key: YHUKIPPDYXNFPG-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 6th position, a methoxyphenyl group at the 2nd position, and a methyl group at the 8th position on the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.

    Halogenation: Finally, the chromen-4-one is chlorinated at the 6th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one
  • 6-Chloro-2-(4-aminophenyl)-8-methyl-4H-chromen-4-one
  • 6-Chloro-2-(4-nitrophenyl)-8-methyl-4H-chromen-4-one

Uniqueness

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

88952-82-3

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-8-methylchromen-4-one

InChI

InChI=1S/C17H13ClO3/c1-10-7-12(18)8-14-15(19)9-16(21-17(10)14)11-3-5-13(20-2)6-4-11/h3-9H,1-2H3

InChI Key

YHUKIPPDYXNFPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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